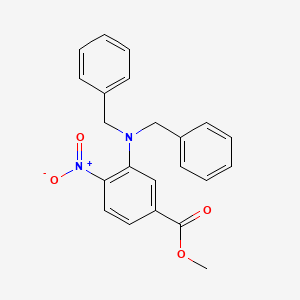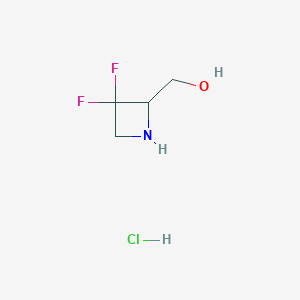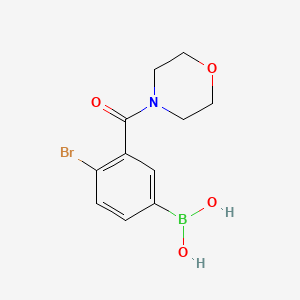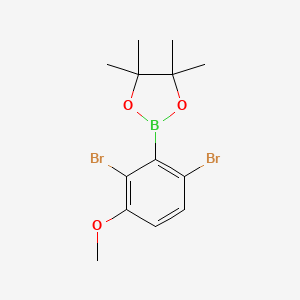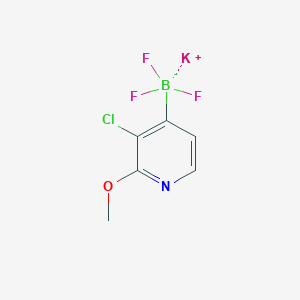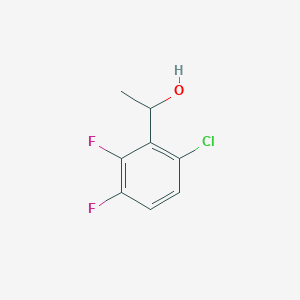
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a nucleoside analog that plays a crucial role in various biological processes. It is a derivative of pyrimidine and is structurally similar to thymidine, a component of DNA. This compound is significant in the field of biochemistry and molecular biology due to its involvement in DNA synthesis and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves the glycosylation of a pyrimidine base with a deoxyribose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Pyrimidine base and deoxyribose sugar.
Catalyst: Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).
Solvent: Anhydrous acetonitrile.
Reaction Temperature: Typically around 0-25°C.
Purification: Chromatographic techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using nucleoside phosphorylases can be employed to achieve higher yields and specificity. The process involves:
Enzymes: Nucleoside phosphorylases.
Substrates: Pyrimidine base and deoxyribose-1-phosphate.
Reaction Conditions: Aqueous buffer solution, pH 7-8, at room temperature.
Purification: Crystallization or chromatographic methods.
化学反应分析
Types of Reactions
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Reduction can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated pyrimidine derivatives.
科学研究应用
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用机制
The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.
相似化合物的比较
Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific incorporation into DNA and its ability to act as a chain terminator. Unlike thymidine, it can be modified to enhance its therapeutic properties. Compared to 5-fluorouracil and cytarabine, it has a distinct mechanism of action and different therapeutic applications.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1 |
InChI 键 |
ASOJEESZSWWNQK-FSDSQADBSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
规范 SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



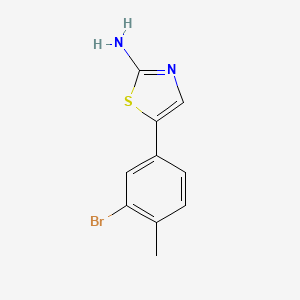
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)


